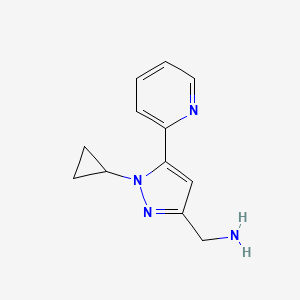

(1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine (CPM) is a molecule of interest in the field of medicinal chemistry. CPM is a heterocyclic compound, which is composed of a five-membered ring containing nitrogen and sulfur atoms. CPM is of particular interest due to its ability to act as a ligand for various receptors and enzymes in the body. In particular, CPM has been studied for its potential to act as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Furthermore, CPM has been studied for its ability to act as an inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

The compound has been explored for its potential in antiviral applications, as illustrated by the synthesis of related aminoadamantane derivatives. These derivatives have shown inhibitory effects against the cytopathicity of influenza A virus at concentrations significantly lower than amantadine, highlighting their specificity as anti-influenza A virus agents. This specificity and effectiveness underscore the compound's relevance in antiviral research, particularly against influenza A, without showing activity against influenza B or other viruses tested (Kolocouris et al., 1994).

Catalytic Applications

The compound's derivatives have also been synthesized and evaluated for their catalytic applications, demonstrating good activity and selectivity. This research suggests potential industrial and synthetic chemistry applications where these catalytic properties could be harnessed. The creation of unsymmetrical NCN′ pincer palladacycles and their comparison with related SCN pincer palladacycles in catalytic evaluations highlight the versatility and effectiveness of these compounds in catalysis (Roffe et al., 2016).

Anticancer Activity

Further exploration into the compound's applications has led to the development of palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands derived from this compound. These complexes exhibit notable anticancer activity against various human cancerous cell lines, including Caco-2, HeLa, HepG2, MCF-7, and PC-3. The complexes have demonstrated strong DNA-binding affinity, providing a foundation for their selective toxicity against cancerous cells and highlighting their potential as anticancer agents (Mbugua et al., 2020).

Ambient-Temperature Synthesis

The compound's versatility extends to synthesis methodologies, as demonstrated by the ambient-temperature synthesis of novel derivatives. This approach presents a more efficient and potentially environmentally friendly pathway for producing these compounds, emphasizing the continuous innovation in the field of chemical synthesis. Such methodologies not only contribute to the understanding of the compound's chemistry but also open up new avenues for its application in various scientific and industrial contexts (Becerra et al., 2021).

Propriétés

IUPAC Name |

(1-cyclopropyl-5-pyridin-2-ylpyrazol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c13-8-9-7-12(11-3-1-2-6-14-11)16(15-9)10-4-5-10/h1-3,6-7,10H,4-5,8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVPIGKLJRTKGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC(=N2)CN)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2393181.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393185.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2393197.png)

![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid](/img/structure/B2393199.png)

![Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2393201.png)